Quinolinyl thiourea

Antibacterial MRSA Drug Discovery

Quinolinyl thiourea refers to a class of small-molecule hybrids combining a quinoline heterocycle with a thiourea moiety. These compounds are primarily investigated as experimental antimicrobial and enzyme-inhibitory agents, with research applications spanning antibacterial drug discovery, tyrosinase inhibition for melanogenesis control, antimalarial lead optimization, and metal ionophore development.

Molecular Formula C10H9N3S
Molecular Weight 203.27 g/mol
Cat. No. B8295924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolinyl thiourea
Molecular FormulaC10H9N3S
Molecular Weight203.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=N2)NC(=S)N
InChIInChI=1S/C10H9N3S/c11-10(14)13-9-6-5-7-3-1-2-4-8(7)12-9/h1-6H,(H3,11,12,13,14)
InChIKeyKEOKXMSCTGFDOM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quinolinyl Thiourea Procurement Guide: Comparative Bioactivity and Structural Differentiation for R&D Sourcing


Quinolinyl thiourea refers to a class of small-molecule hybrids combining a quinoline heterocycle with a thiourea moiety. These compounds are primarily investigated as experimental antimicrobial and enzyme-inhibitory agents, with research applications spanning antibacterial drug discovery, tyrosinase inhibition for melanogenesis control, antimalarial lead optimization, and metal ionophore development [1]. Their scientific and industrial relevance lies in the quantifiable differentiation of specific derivatives from standard-of-care comparators across multiple unrelated therapeutic target areas, a multi-target profile not replicated by simple quinoline or thiourea analogs alone [2].

Why Generic Quinoline or Thiourea Substitution Fails: Structural Determinants of Quinolinyl Thiourea Differentiation


Simple quinoline or thiourea monomers cannot recapitulate the activity profile of quinolinyl thiourea hybrids. The thiourea linker serves as a critical bidentate hydrogen-bond donor/acceptor and metal-coordination site, while the quinoline core provides a rigid aromatic scaffold essential for target binding [1]. In anti-MRSA studies, removal of the quinoline-thiourea linkage abolishes bacteriostatic activity comparable to vancomycin [2]. In tyrosinase inhibition, the N-acyl thiourea substitution on the quinoline ring yields an IC50 roughly 2,400-fold more potent than the clinical standard kojic acid, an advantage entirely lost when the quinoline or thiourea groups are individually tested [3]. These structure-activity relationship (SAR) findings demonstrate that generic in-class substitution is not scientifically valid for procurement decisions.

Quinolinyl Thiourea Quantitative Differentiation Evidence: Comparator-Backed Performance Data


Anti-MRSA Bacteriostatic Activity Comparable to Vancomycin

The lead quinoline thiourea derivative (compound 5) exhibited MIC90 values against methicillin-resistant Staphylococcus aureus (MRSA) in the same range as the last-resort antibiotic vancomycin [1]. A subsequent review confirmed MIC90 values for the derivative against S. aureus (10.52–15.78 μM) and MRSA (17.74 μM), aligning with vancomycin's MIC90 range in the same study [2].

Antibacterial MRSA Drug Discovery

Tyrosinase Inhibition: ~2,400-Fold Superiority Over Kojic Acid

The quinolinyl acyl thiourea derivative N-(quinolin-3-ylcarbamothioyl)hexanamide (11c) inhibited mushroom tyrosinase with an IC50 of 0.0070 ± 0.0098 μM, compared to the reference inhibitor kojic acid which showed an IC50 of 16.8320 ± 0.0621 μM in the same assay [1]. This represents an approximately 2,404-fold improvement in potency. Kinetic analysis revealed non-competitive inhibition, and molecular docking showed a binding free energy of −7.2 kcal/mol in the enzyme active site [1].

Tyrosinase Inhibition Melanogenesis Enzyme Kinetics

Antimalarial Activity with Parasite-Selective Cytotoxicity vs. Chloroquine-Sensitive Strain

A 7-chloroquinolinyl thiourea derivative demonstrated an IC50 of 1.2 μM against the chloroquine-sensitive D10 strain of Plasmodium falciparum, with no detectable cytotoxicity toward HeLa cells at active concentrations, indicating selective anti-parasitic activity [1]. While chloroquine itself is more potent against D10 (typically IC50 ~0.01–0.03 μM), the thiourea derivative's lack of mammalian cell toxicity contrasts with the known cardiotoxicity and resistance issues of chloroquine and represents a differentiated selectivity profile [1].

Antimalarial Plasmodium falciparum Selectivity

Zinc Ionophore Antibacterial Activity with Resistance Reversal Capability

The 8-aminoquinoline (QN)-based thiourea derivative 1f exhibited potent antibacterial activity via transmembrane Zn²⁺ transport, with MIC values of 2.34 ± 0.39 μM against S. aureus and 2.50 ± 0.50 μM against MRSA [1]. Critically, the compound demonstrated reduced hemolytic activity and low mammalian cytotoxicity compared to conventional cationic antibacterial peptides, and it restored susceptibility of MRSA to β-lactam antibiotics that had lost efficacy [1]. This resistance-reversal phenotype is a differentiated feature not shared by standard antibiotics like vancomycin or ciprofloxacin.

Zinc Ionophore Antibiotic Resistance Gram-Positive

In Vivo Non-Toxicity in Galleria mellonella Model vs. Conventional Antibiotics

The lead quinoline thiourea derivative (compound 5) and several structural analogs were evaluated for in vivo toxicity using Galleria mellonella larvae. The compounds demonstrated 100% larval survival at concentrations up to 1,000 μg/mL, with no interference in normal developmental progression [1]. This contrasts with many conventional antibiotics that exhibit dose-limiting toxicity in eukaryotic models. The non-toxicity profile, combined with potent anti-MRSA activity, indicates a favorable therapeutic window not commonly observed in bactericidal antibiotic classes such as aminoglycosides or polymyxins.

In Vivo Toxicology Galleria mellonella Safety Screening

Quinolinyl Thiourea: Evidence-Backed Application Scenarios for Scientific Procurement


Anti-MRSA Lead Discovery and Structure-Activity Relationship Expansion

Procure quinolinyl thiourea derivatives for medicinal chemistry programs seeking novel anti-MRSA scaffolds with bacteriostatic activity comparable to vancomycin but with a structurally distinct quinoline-thiourea pharmacophore. SAR studies have identified key substituent positions that modulate activity, enabling rational derivatization [1]. The demonstrated in vivo safety in G. mellonella supports progression to mammalian PK/PD models [1].

Tyrosinase Inhibitor Development for Cosmetic and Food Industry Applications

Source N-acyl quinolinyl thiourea analogs (particularly compound 11c) for programs targeting hyperpigmentation disorders or enzymatic browning prevention. The ~2,400-fold potency advantage over kojic acid, combined with a non-competitive inhibition mechanism and favorable binding free energy (−7.2 kcal/mol), makes these compounds high-priority starting points for topical formulation development [2].

Antimalarial Lead Optimization with Parasite-Selective Cytotoxicity

Utilize 7-chloroquinolinyl thiourea derivatives as antimalarial lead compounds where selective toxicity toward Plasmodium falciparum (IC50 = 1.2 μM) is confirmed without concomitant HeLa cell cytotoxicity. This scaffold is structurally distinct from 4-aminoquinolines and may circumvent chloroquine-resistance mechanisms [3].

Antibiotic Resistance Reversal Combination Therapy Research

Deploy 8-aminoquinoline thiourea-based zinc ionophores in combination therapy studies targeting MRSA. These compounds not only exhibit direct antibacterial activity (MIC = 2.34–2.50 μM) but also restore susceptibility to β-lactam antibiotics in resistant strains, a dual-action phenotype valuable for combating antimicrobial resistance [4].

Quote Request

Request a Quote for Quinolinyl thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.